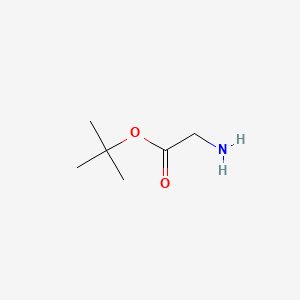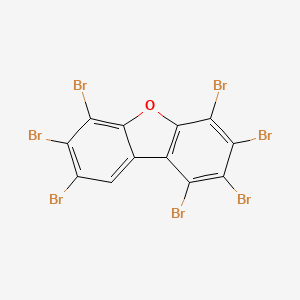
Heptabromodibenzofuran
Vue d'ensemble
Description
Heptabromodibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of seven bromine atoms attached to the dibenzofuran structure. This compound is known for its high molecular weight of 720.464 Da and its significant environmental persistence . It is often studied in the context of environmental pollutants due to its potential to bioaccumulate and its presence as a byproduct in various industrial processes .
Méthodes De Préparation
The synthesis of Heptabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the bromination process .
Analyse Des Réactions Chimiques
Heptabromodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated dibenzofuran compounds.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Heptabromodibenzofuran has several scientific research applications:
Environmental Chemistry: It is studied as a persistent organic pollutant and its impact on ecosystems.
Toxicology: Research focuses on its toxic effects on living organisms and its potential to bioaccumulate.
Analytical Chemistry: Used as a standard in the analysis of brominated compounds in environmental samples.
Mécanisme D'action
The mechanism by which Heptabromodibenzofuran exerts its effects involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of transcriptional pathways that regulate the expression of genes involved in xenobiotic metabolism . The compound’s high affinity for these receptors contributes to its biological activity and potential toxicity.
Comparaison Avec Des Composés Similaires
Heptabromodibenzofuran can be compared with other brominated and chlorinated dibenzofurans:
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Similar in structure but contains chlorine atoms instead of bromine.
2,3,4,6,7,8-Hexachlorodibenzofuran: Contains six chlorine atoms and is another example of a chlorinated dibenzofuran with significant environmental persistence.
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and environmental behavior.
Propriétés
IUPAC Name |
1,2,3,4,6,7,8-heptabromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOUFWSRUCDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)OC2=C(C(=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073779 | |
| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62994-32-5, 107555-95-3 | |
| Record name | Heptabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062994325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,6,7,8-Heptabromodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptabromodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


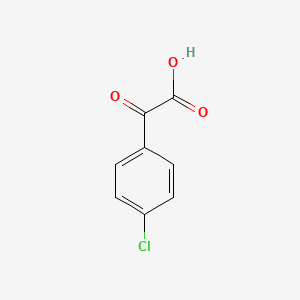


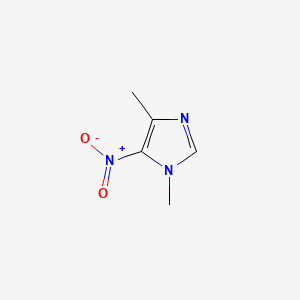

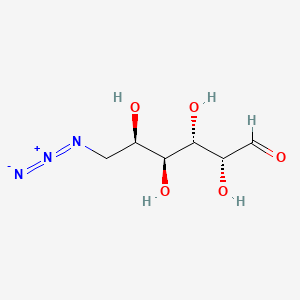

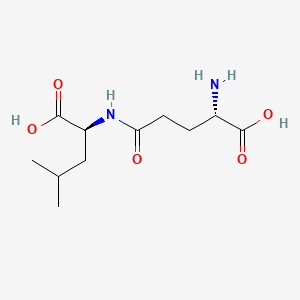

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)
